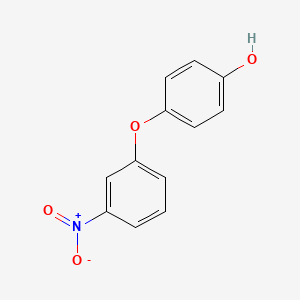

4-(3-Nitrophenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82720-94-3 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

4-(3-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H9NO4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H |

InChI Key |

NZHLVKVLXNJORY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Nitrophenoxy Phenol and Its Analogues

Etherification Reactions

Etherification reactions represent the most direct routes to forming the diaryl ether linkage. These methods hinge on the reaction between an aryl electrophile and a phenolic nucleophile.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic substitutions that benzene (B151609) rings undergo, SNAr is feasible only when the aromatic ring is rendered electron-deficient by the presence of potent electron-withdrawing groups.

The mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

The synthesis of 4-(3-Nitrophenoxy)phenol via SNAr typically involves the reaction of an activated aryl halide with a phenoxide nucleophile. For instance, 1-chloro-3-nitrobenzene (B92001) could be coupled with hydroquinone, or 4-chlorophenol (B41353) could be reacted with 3-nitrophenol. The phenoxide is generated in situ by deprotonating the corresponding phenol (B47542) with a suitable base. This phenoxide then acts as the nucleophile, attacking the electron-poor aryl halide.

| Reactant 1 (Aryl Halide) | Reactant 2 (Phenolic Nucleophile) | Product | Key Requirement |

|---|---|---|---|

| 1-Chloro-3-nitrobenzene | Hydroquinone | This compound | Activation by nitro group |

| 1-Fluoro-3-nitrobenzene | Hydroquinone | This compound | Activation by nitro group |

| 4-Fluoronitrobenzene | 3-Nitrophenol | (3-Nitrophenyl)-(4-nitrophenyl)-ether | Activation by nitro groups |

The success of an SNAr reaction is critically dependent on two factors: the presence of activating groups on the aryl halide and the nature of the leaving group.

Activating Groups: Strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), are essential for activating the aromatic ring towards nucleophilic attack. These groups must be positioned at the ortho or para positions relative to the leaving group. This specific orientation allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing it and lowering the reaction's activation energy. The nitro group is one of the most commonly used and effective activating groups in SNAr reactions.

Leaving Group Efficacy: The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I. This is contrary to the trend observed in Sₙ1 and Sₙ2 reactions. The reason is that the rate-determining step is typically the initial attack of the nucleophile on the ring. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack, accelerating the reaction.

| Factor | Influence on SNAr Reaction Rate | Example |

|---|---|---|

| Activating Group Position | Ortho/Para > Meta | p-Nitrochlorobenzene is much more reactive than m-nitrochlorobenzene. |

| Activating Group Strength | -NO₂ > -CN > -CF₃ | Nitro-substituted arenes are highly activated for SNAr. |

| Leaving Group | F > Cl > Br > I | Aryl fluorides are generally the most reactive substrates for SNAr. |

The choice of base and solvent plays a pivotal role in the outcome of SNAr reactions for diaryl ether synthesis.

Basic Conditions: A base is necessary to deprotonate the phenol, converting it into the more potent phenoxide nucleophile. The strength of the base required depends on the acidity of the phenol. Common inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOr-Bu) may be used for less reactive systems.

Solvents: Polar aprotic solvents are the preferred medium for SNAr reactions. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are effective because they can solvate the cation of the base, leaving the phenoxide anion more "bare" and thus more nucleophilic. The solvent can dramatically affect reaction rates; for example, a reaction of 4-chloronitrobenzene with sodium ethoxide gave a 24% yield in DMF at 0°C, while no product was formed in THF or ethanol (B145695) under the same conditions.

While SNAr is a powerful tool, its scope can be limited by the requirement for activated substrates. To overcome this, advanced coupling protocols, particularly those catalyzed by transition metals, have been developed.

The Ullmann condensation, named after Fritz Ullmann, is a classic method for forming diaryl ethers via the copper-catalyzed reaction of an aryl halide with a phenol.

Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper or copper salts, and high-boiling polar solvents like DMF or nitrobenzene (B124822). The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.

Modern advancements have significantly improved the Ullmann condensation. The use of catalytic amounts of copper, along with specific ligands, allows the reaction to proceed under much milder conditions. These improved protocols have expanded the substrate scope, tolerate a wider range of functional groups, and provide better yields, making the Ullmann-type reaction a versatile and powerful method for the synthesis of complex diaryl ethers like this compound and its analogues. For instance, a two-step synthesis of bisphenol monomers has been reported using a copper catalyst to couple 4,4′-dibromo biphenyl (B1667301) and 3-methoxyphenol.

| Reaction Type | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classic Ullmann Condensation | Stoichiometric Copper/Copper Salts | High Temperature (>200°C), Polar Solvents (DMF, NMP) | Effective for some unactivated aryl halides | Harsh conditions, high catalyst loading, limited substrate scope |

| Modern Ullmann-type Coupling | Catalytic Copper(I) or (II) with Ligands | Milder Temperature, Various Solvents | Broader substrate scope, lower catalyst loading, better functional group tolerance | Ligand optimization can be required |

Advanced Coupling Protocols

Sonogashira Coupling Adaptations for C-O Bond Formation

The Sonogashira coupling is a well-established and powerful method in organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While the conventional Sonogashira reaction is not used for direct carbon-oxygen (C-O) bond formation to create diaryl ethers, the principles of transition-metal-catalyzed cross-coupling are central to the synthesis of such compounds.

The formation of the diaryl ether linkage in molecules like this compound is more commonly achieved through Ullmann-type condensation reactions. These reactions, which are copper-catalyzed, are a classical method for C-O bond formation. jsynthchem.comjsynthchem.com The Ullmann condensation involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. jsynthchem.comjsynthchem.com This approach is particularly effective for synthesizing diaryl ethers, which are key intermediates in various industrial and pharmaceutical applications. jsynthchem.com

Modern advancements in copper-catalyzed C-O coupling reactions have improved upon the traditionally harsh conditions of the Ullmann reaction. These newer methods often utilize copper nanoparticles or complexes with specific ligands to facilitate the reaction under milder conditions. jsynthchem.com For instance, a study demonstrated the use of a copper iodide catalyst with Et3N as a base and sodium dodecyl sulfate (B86663) (SDS) as a surfactant in DMF for the efficient coupling of phenols with aryl halides. jsynthchem.comjsynthchem.com The choice of base can be critical, with some protocols favoring alternatives to cesium carbonate to reduce moisture sensitivity and improve yields. jsynthchem.com The reactivity in these coupling reactions is influenced by the electronic properties of the substrates, with electron-donating groups on the phenol generally leading to better yields. jsynthchem.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper Iodide / Et3N / SDS | Aryl Halides and Phenols | Reduced sensitivity to moisture compared to systems using cesium carbonate. | jsynthchem.comjsynthchem.com |

| Copper Nanoparticles | Aryl Halides and Phenols | Offers an economical and eco-friendly approach to C-O coupling. | jsynthchem.com |

| Copper-catalyzed Hydroxylation of Diaryliodoniums | Diaryliodoniums and Water | Allows for synthesis under mild conditions without a strong inorganic base. | nih.govrsc.org |

Functional Group Transformations and Derivatization Approaches

Following the construction of the diaryl ether backbone, subsequent functional group transformations are necessary to arrive at the target molecule, this compound, and its analogues. These steps include demethylation, nitration, and hydrogenation, as well as further derivatization through esterification and amidation.

Demethylation of Methoxy-Phenoxy Precursors

A common strategy in the synthesis of phenolic compounds is the use of a methoxy (B1213986) group as a protecting group for the hydroxyl functionality. The methoxy group is relatively stable but can be cleaved under specific conditions to reveal the free phenol. In the context of synthesizing this compound, a plausible precursor would be a methoxy-phenoxy derivative, such as 1-methoxy-4-(3-nitrophenoxy)benzene. The final step in this synthetic route would be the demethylation of this precursor.

Various reagents are known to effect the demethylation of aryl methyl ethers. Classic reagents include strong protic acids like HBr and HI, or Lewis acids such as BBr₃. The choice of reagent depends on the presence of other functional groups in the molecule. For a substrate containing a nitro group, care must be taken to select a demethylation agent that does not also reduce the nitro group or promote unwanted side reactions.

Selective Nitration Reactions for Nitro Group Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For the synthesis of this compound, nitration could be performed on a 4-phenoxyphenol (B1666991) precursor. The key challenge in this step is achieving regioselectivity, directing the nitro group to the desired meta-position of the phenoxy ring.

The nitration of phenols and their derivatives can be achieved using a variety of nitrating agents, including nitric acid, mixtures of nitric and sulfuric acid, and metal nitrates. ijcce.ac.ir The distribution of ortho and para isomers is a significant consideration in the nitration of activated rings like phenols. dergipark.org.tr To achieve selective nitration, especially to obtain a specific isomer in high yield, reaction conditions must be carefully controlled. ijcce.ac.irdergipark.org.tr

One approach to enhance selectivity involves the use of protecting groups. For instance, a phenol can be converted to a diphenyl oxalate (B1200264) derivative. This modification alters the directing effect of the oxygen and allows for more controlled nitration, after which the protecting group is removed by hydrolysis to yield the desired nitrophenol derivative. google.comgoogle.com Another strategy employs milder nitrating agents like tert-butyl nitrite, which can offer high chemoselectivity for the mononitration of phenolic substrates, proceeding through the formation of O-nitrosyl intermediates. nih.govresearchgate.net

| Nitrating Agent | Substrate Type | Key Outcome/Feature | Reference |

|---|---|---|---|

| Cu(NO₃)₂ · 3H₂O | Phenol and 4-substituted phenols | High selectivity for para vs. ortho isomers can be achieved. | ijcce.ac.ir |

| Nitric Acid / Sulfuric Acid | Phenol derivatives (as diphenyl oxalates) | High selectivity for 4-nitrophenol (B140041) derivatives after hydrolysis. | google.comgoogle.com |

| tert-Butyl Nitrite | Phenolic substrates | Chemoselective mononitration, compatible with sensitive functional groups. | nih.govresearchgate.net |

| NH₄NO₃ / KHSO₄ | Phenols and naphthol | Regioselective ortho-nitration in high yields. | dergipark.org.tr |

Hydrogenation of Nitro Groups to Amino-Phenoxy Derivatives

The nitro group in this compound can be readily converted to an amino group through hydrogenation, yielding 4-(3-aminophenoxy)phenol. This transformation is significant as aminophenols are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. researchgate.net

Catalytic hydrogenation is the most common method for this reduction. The reaction involves molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as platinum, palladium, or rhodium supported on carbon are highly effective for the hydrogenation of nitroarenes. unive.it The process can also be carried out via transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst such as Raney nickel. researchgate.net

The selective hydrogenation of a nitro group in the presence of other reducible functionalities requires careful selection of the catalyst and reaction conditions. For instance, the hydrogenation of nitrobenzene to 4-aminophenol (B1666318) can be achieved using a Pt/C catalyst in an acidic medium, which facilitates the rearrangement of the intermediate N-phenylhydroxylamine. unive.itgoogle.com

Strategies for Esterification and Amidation on Phenolic Moieties

The phenolic hydroxyl group of this compound can be derivatized through esterification to form phenyl esters. Direct esterification of phenols can be achieved by reacting them with carboxylic acids or their anhydrides in the presence of a strong acid catalyst, such as sulfuric acid. google.comosti.gov The reaction equilibrium can be driven towards the ester product by removing the water formed during the reaction. osti.gov Alternatively, solid acid catalysts can be employed, offering advantages in terms of reusability and process simplification. researchgate.net

Amidation reactions involving the phenolic moiety are less direct. Typically, the phenol would first be converted into a more reactive intermediate. However, phenol amides, which consist of a hydroxycinnamic acid subunit and an amine subunit, are an important class of natural products. mdpi.comnih.gov The synthesis of such compounds can be achieved through the amidation of non-protected hydroxycinnamic acids. mdpi.comnih.gov For a compound like this compound, amidation would likely involve its reaction with an activated carboxylic acid or acyl chloride. For example, bis(3-(4-nitrophenyl)acrylamide) derivatives have been synthesized by reacting a primary diamine with trans-4-nitrocinnamoyl chloride in a slightly basic medium. This demonstrates a viable route for forming amide linkages with nitro-substituted aromatic moieties.

| Reaction | Reagents | Key Conditions | Reference |

|---|---|---|---|

| Direct Esterification | Phenol and Carboxylic Acid/Anhydride | Strong acid catalyst (e.g., H₂SO₄) or solid acid catalyst. | google.comosti.govresearchgate.net |

| Amidation | Primary Amine and Acyl Chloride | Slightly basic medium (e.g., triethylamine (B128534) in THF). | |

| Amidation of Hydroxycinnamic Acids | Hydroxycinnamic Acid, Amine, DCC | One-pot synthesis in aqueous acetone (B3395972) with NaHCO₃. | mdpi.comnih.gov |

Chemical Reactivity and Reaction Mechanisms of Nitro Substituted Phenoxy Ethers

Detailed Investigations of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitro-substituted phenoxy ethers. wikipedia.orgchemistrysteps.com This mechanism is favored due to the presence of electron-withdrawing nitro groups, which activate the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.org The SNAr reaction proceeds via a multi-step addition-elimination mechanism, which is distinct from SN1 and SN2 reactions. wikipedia.orgpressbooks.pub

Formation and Decomposition of Meisenheimer Complexes

A key feature of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pubwikipedia.org This complex, also referred to as a Jackson-Meisenheimer complex, is a 1:1 adduct formed between the electron-poor arene and the attacking nucleophile. wikipedia.org The initial step involves the addition of the nucleophile to the electron-deficient aryl ether, forming the Meisenheimer complex where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitro group. wikipedia.orgpressbooks.pub The stability of this anionic σ-complex is crucial and is dependent on the number and position of the electron-withdrawing groups. researchgate.net

The formation of the Meisenheimer complex is the first step in a stepwise mechanism (k1 channel). nih.gov Following its formation, the complex can either revert to the starting materials or proceed to the products by expelling the leaving group (the phenoxide in this case). nih.gov While long considered definitive intermediates, some recent computational and kinetic studies have proposed that in certain SNAr reactions, the Meisenheimer complex may represent a transition state rather than a true intermediate, suggesting a more concerted mechanism. researchgate.netnih.gov However, for many systems, particularly those with strong activating groups like nitro groups, the stepwise mechanism with a stable Meisenheimer intermediate is well-supported. researchgate.netnih.govresearchgate.net The decomposition of the complex to form the final product involves the loss of the leaving group, a step that re-establishes the aromaticity of the ring. wikipedia.org

Kinetic and Thermodynamic Profiling of SNAr Processes

The kinetics of SNAr reactions in nitro-substituted phenoxy ethers are extensively studied to understand the reaction mechanism. The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. chemistrysteps.com Kinetic studies often involve monitoring the reaction under pseudo-first-order conditions to determine second-order rate constants. nih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophile, are valuable tools for mechanistic elucidation. nih.gov Curved Brønsted plots can indicate a stepwise mechanism with a change in the rate-determining step (RDS). nih.gov For example, in the aminolysis of certain activated ethers, the RDS can shift from the nucleophilic attack (formation of the Meisenheimer complex) to the decomposition of the intermediate, depending on the nucleophile's basicity. nih.gov

The stability of the Meisenheimer complex plays a critical thermodynamic role. A more stable intermediate implies a lower energy barrier for its formation. Electron-withdrawing groups, especially when positioned ortho or para to the reaction center, significantly stabilize the anionic intermediate through resonance, thereby increasing the reaction rate. libretexts.orgpressbooks.pub Conversely, the leaving group's ability to depart influences the second step of the reaction. For phenoxy ethers, the stability of the departing phenoxide ion is a key factor.

Table 1: Illustrative Kinetic Parameters for SNAr Reactions This table presents hypothetical data based on typical findings in the literature for SNAr reactions of activated aryl ethers.

| Nucleophile | Solvent | Rate Constant (k, M-1s-1) | Mechanism Feature |

|---|---|---|---|

| Piperidine | Acetonitrile (B52724) | 0.15 | Stepwise, formation of intermediate is rate-limiting |

| Aniline | DMSO | 0.02 | Base catalysis observed |

| Methoxide | Methanol | 1.20 | Rapid formation of Meisenheimer complex |

Elucidation of Catalytic and Solvent Effects on SNAr Reactivity

The medium in which an SNAr reaction is conducted can have a profound effect on the reaction rate and even the mechanistic pathway. unilag.edu.ng Solvents influence the stability of the reactants, intermediates, and transition states. In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile are often effective because they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. nih.govrsc.org They also effectively stabilize the charged Meisenheimer complex.

In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. The study of solvent effects in binary mixtures, such as methanol-DMSO, reveals that solute-solvent interactions are complex and can involve preferential solvation. nih.gov The rate constant can be influenced by the solvent's dipolarity/polarizability, hydrogen bond donor ability (α), and hydrogen bond acceptor ability (β). nih.gov

Base catalysis is another critical factor, particularly in reactions involving amine nucleophiles. unilag.edu.ng General base catalysis is often observed when the second step of the mechanism, the proton transfer from the zwitterionic intermediate, becomes rate-limiting. rsc.orgresearchgate.net This is more common in non-polar aprotic solvents. researchgate.net The presence of a base facilitates the removal of a proton from the intermediate, accelerating its conversion to the final product. The efficiency of this catalysis depends on the steric environment around the reaction center and the strength of the base. unilag.edu.ngrsc.org

Hydrolytic Mechanisms of Phenoxy Ether Linkages

The ether linkage in phenoxy ethers is generally stable, and its hydrolysis is significantly more difficult than that of alkyl ethers. wikipedia.org This stability arises because the aromatic ring draws electron density away from the ethereal oxygen, making it less nucleophilic and less susceptible to protonation, which is often the initial step in acid-catalyzed hydrolysis. wikipedia.org However, under specific conditions, particularly with activating groups on the ring, hydrolysis can occur.

pH-Dependent Hydrolysis Studies

The rate and mechanism of hydrolysis of activated ethers, including those with nitrophenyl groups, can be highly dependent on the pH of the medium. Systematic studies on related compounds, such as 4-nitrophenyl glycosides, reveal distinct mechanistic regimes across the pH scale. chemrxiv.org

Acidic Conditions (Low pH): Under strongly acidic conditions, the reaction can proceed via specific acid-catalyzed hydrolysis. This mechanism involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond. chemrxiv.org

Neutral Conditions (pH-independent region): In the neutral pH range, an uncatalyzed hydrolysis pathway may be observed, where water acts as the nucleophile. The rate in this region is often slow and independent of pH. chemrxiv.org

Basic Conditions (High pH): In basic solutions, hydrolysis can occur through different pathways. One possibility is a direct bimolecular nucleophilic substitution (SN2-type) by hydroxide (B78521) ion. chemrxiv.org For substrates with appropriate activating groups, nucleophilic aromatic substitution (SNAr) can occur, where the hydroxide ion attacks the aromatic ring, leading to the displacement of the phenoxide. pressbooks.pub The rate of degradation of related compounds like p-nitrophenol has been shown to be optimal at alkaline pH values. longdom.org

The study of solvent isotope effects (kH2O/kD2O) can help distinguish between these mechanisms. For instance, inverse kinetic isotope effects are indicative of a mechanism requiring the formation of the conjugate acid of the substrate prior to the rate-limiting step. chemrxiv.org

Impact of Substituent Electronic Effects on Hydrolysis Rates

The electronic properties of substituents on the aromatic rings play a crucial role in determining the rate of hydrolysis. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

For hydrolysis proceeding via an SNAr mechanism (attack on the aromatic ring), electron-withdrawing groups like the nitro group are essential. They stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack by water or hydroxide. libretexts.orgpressbooks.pub The position of the substituent is critical; ortho and para positions allow for direct resonance stabilization, while a meta substituent offers no such stabilization, rendering the compound much less reactive under these conditions. libretexts.org

Conversely, for mechanisms involving the cleavage of the ether bond where the phenoxide acts as a leaving group, the stability of the resulting phenoxide ion is paramount. Electron-withdrawing substituents on the phenoxide leaving group increase its stability by delocalizing the negative charge. A more stable phenoxide is a better leaving group, which generally leads to a faster hydrolysis rate. The pKa of the corresponding phenol (B47542) is a good indicator of the phenoxide's stability and leaving group ability. wikipedia.org For example, the nitro group in 4-nitrophenol (B140041) significantly lowers its pKa to 7.15, making the 4-nitrophenoxide a relatively stable leaving group. wikipedia.org Studies on related systems have shown that electron-donating groups can destabilize the phenoxy radical, while electron-withdrawing groups have the opposite effect, influencing bond dissociation energies. nih.gov

Oxidative and Reductive Transformation Pathways of the Nitro Group and Ether Bond

The chemical reactivity of 4-(3-nitrophenoxy)phenol is largely dictated by its three principal functional components: the two phenyl rings, the ether linkage, and the nitro group. The transformation pathways of this molecule are primarily centered on the reactions of the nitro group and the cleavage of the ether bond, which can be achieved through various reductive and oxidative methods.

Reductive Transformation Pathways

The most prominent reductive transformation for nitro-substituted phenoxy ethers such as this compound involves the reduction of the nitro group. This reaction is a fundamental and widely utilized process in organic chemistry for converting aromatic nitro compounds into their corresponding anilines. masterorganicchemistry.comwikipedia.org The resulting amino-substituted phenoxy phenol, 4-(3-aminophenoxy)phenol, is a valuable intermediate in further synthetic applications.

Mechanism and Reagents for Nitro Group Reduction

Common methods for this reduction include:

Catalytic Hydrogenation: This is one of the most efficient and clean methods for reducing nitroarenes. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comyoutube.com Commonly used catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is valued for its high yields and the fact that the only byproduct is water.

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common combinations include iron/hydrochloric acid (Fe/HCl), tin/hydrochloric acid (Sn/HCl), and zinc/hydrochloric acid (Zn/HCl). masterorganicchemistry.comwikipedia.org

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a source other than hydrogen gas is used to provide hydrogen. Reagents like hydrazine (B178648) in the presence of Raney nickel can be employed for the reduction of nitroarenes to the corresponding hydroxylamines. wikipedia.org

Chemical Reduction with Hydrides and other Reductants: While metal hydrides are not typically used for reducing aryl nitro compounds to anilines as they can lead to other products like azo compounds, other chemical reductants are effective. wikipedia.org Sodium borohydride (B1222165) (NaBH₄), in combination with various metal nanoparticle catalysts, is widely used for the reduction of related compounds like 4-nitrophenol to 4-aminophenol (B1666318). ijsr.netnih.gov Other reagents such as sodium hydrosulfite or sodium sulfide (B99878) can also be utilized. wikipedia.org

The catalytic reduction of nitrophenols is a well-studied model reaction that provides insight into the expected reactivity of the nitro group in this compound. Research shows that dissolved oxygen can inhibit the reaction, causing an induction period before the reduction begins. nd.edu

Table 1: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Reducing Agent | Substrate Example | Product Example | Key Findings |

| Fe³⁺ and Ag⁺ co-doped TiO₂ nanoparticles | Sodium Borohydride (NaBH₄) | 4-Nitrophenol | 4-Aminophenol | The magnetic nanocatalyst showed excellent catalytic ability and could be easily recovered from the solution. ijsr.net |

| Cu, Ag, or Au Nanoparticles on Polydopamine-Magnetite | Sodium Borohydride (NaBH₄) | 2-, 3-, and 4-Nitrophenol | 2-, 3-, and 4-Aminophenol | Catalytic activity varied in the order Au > Ag > Cu. Catalysts prepared with soft reducing agents were most active. nih.gov |

| Gold (Au) and Silver (Ag) electrodes | Electrochemical Reduction | 4-Nitrophenol | 4-Aminophenol | Acidic media and high temperatures favor the clean reduction to 4-aminophenol. mdpi.com |

| Nitroreductase from E. coli | NADH | 4-Nitrophenol | 4-Aminophenol and 4-Hydroxylaminophenol | The enzyme catalyzes the reduction, proceeding through a hydroxylamine (B1172632) intermediate. The reaction is insensitive to oxygen. researchgate.net |

| Palladium-on-carbon (Pd/C) | Hydrogen (H₂) | Nitrobenzene (B124822) | Aniline | A classic and common method for the clean reduction of aromatic nitro groups. youtube.com |

| Iron (Fe) metal | Hydrochloric Acid (HCl) | Nitrobenzene | Aniline | A mild and widely used method for converting nitro groups to amines. youtube.com |

Oxidative Transformation Pathways

The oxidative transformation of this compound is less straightforward than its reduction. The molecule contains two sites susceptible to oxidation: the phenol ring and the ether bond. The nitro group itself is generally resistant to further oxidation due to the high oxidation state of the nitrogen atom.

Oxidative Cleavage of the Ether Bond

The diaryl ether bond in this compound is significantly more stable and resistant to cleavage than an alkyl aryl ether bond. wikipedia.org This stability arises from the sp² hybridization of the carbon atoms bonded to the oxygen, which results in a stronger C-O bond.

Acidic Cleavage: While strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used to cleave ethers, diaryl ethers are generally unreactive to these conditions. libretexts.orglibretexts.org The mechanism for aryl alkyl ether cleavage involves nucleophilic attack on the alkyl carbon, a pathway that is not feasible for the aromatic carbon of a diaryl ether. libretexts.orglibretexts.orgpearson.com Cleavage would require nucleophilic attack on an aromatic ring, which is energetically unfavorable. libretexts.org

Oxidative Cleavage: Specific oxidative conditions can lead to the cleavage of the ether linkage. For instance, enzymatic systems have been shown to perform this transformation. An extracellular fungal peroxygenase from Agrocybe aegerita was found to oxidatively cleave the related compound 4-nitroanisole (B1192098) (a methyl phenyl ether) to produce 4-nitrophenol. nih.gov This demonstrates that the C-O ether bond can be targeted for cleavage while leaving the nitro group intact. Organophotoredox catalysis represents another modern approach for the chemoselective cleavage of phenolic ethers under mild conditions. chemrxiv.org

Radical-Induced Pathways: Under certain oxidative conditions, such as those involving sulfate (B86663) radicals (SO₄⁻•), the reaction can proceed via the formation of a phenoxy radical. researchgate.net This radical intermediate is highly reactive and can subsequently react with other species, such as nitrogen dioxide (NO₂•), potentially leading to further nitration of the aromatic rings rather than cleavage of the ether bond. researchgate.net

The transformation pathways for the ether bond are highly dependent on the specific reagents and conditions employed, with reductive or nucleophilic cleavage being generally difficult for a diaryl ether structure.

Table 2: Conditions for Cleavage of Aryl Ethers

| Substrate Type | Reagents/Conditions | Products | Mechanism/Notes |

| Aryl Alkyl Ether | Strong Acid (HBr, HI) | Phenol + Alkyl Halide | Sₙ2 or Sₙ1 attack on the protonated ether at the alkyl carbon. The C(aryl)-O bond remains intact. libretexts.orglibretexts.org |

| Diaryl Ether | Strong Acid (HBr, HI) | No Reaction | Diaryl ethers are generally inert to acidic cleavage due to the strength of the C(aryl)-O bond and the inability of nucleophiles to attack the aromatic carbon. libretexts.orglibretexts.org |

| 4-Nitroanisole | A. aegerita Peroxygenase, H₂O₂ | 4-Nitrophenol | Enzymatic oxidative cleavage of the methyl-oxygen bond. nih.gov |

| Phenolic Ethers | Organophotoredox Catalyst, Visible Light, Silyl Chloride | Phenol + Alkyl Chloride | Photo-oxidation of the arene ring leads to an oxonium intermediate, facilitating selective C-O bond cleavage. chemrxiv.org |

| 1-(2-Nitrophenyl)ethyl ethers | Flash Photolysis (UV light) | Alcohol + 2-Nitrosoacetophenone | Photolytic cleavage proceeds through a hemiacetal intermediate. acs.org |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(3-Nitrophenoxy)phenol, both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom, confirming the substitution pattern on both aromatic rings.

Detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons. The protons on the phenol (B47542) ring and the nitrophenoxy ring would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, and multiplets) that would allow for their unambiguous assignment. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen, nitrogen, or hydrogen).

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.2 | m |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Carbon attached to Nitro Group | ~148 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₄), HRMS would provide an exact mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation would involve cleavage of the ether bond, leading to the formation of ions corresponding to the nitrophenoxy and phenoxy moieties. The detection of these specific fragment ions would provide strong evidence for the proposed connectivity of the molecule.

Currently, publicly accessible, high-resolution mass spectrometry data for this compound is not available.

Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₄ |

| Exact Mass | 231.0532 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-O stretches of the nitro group, C-O-C stretching of the ether linkage, and various C-H and C=C vibrations of the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring breathing modes. The combination of both IR and Raman spectra would allow for a comprehensive analysis of the functional groups present in the molecule.

Specific experimental IR and Raman spectra for this compound are not found in the available scientific literature.

Expected Key IR and Raman Vibrational Bands for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Asymmetric NO₂ Stretch | 1500-1550 | Moderate |

| Symmetric NO₂ Stretch | 1335-1365 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would confirm its molecular conformation, such as the dihedral angle between the two aromatic rings, and detail how the molecules pack in the solid state. This would include information on any hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings.

As of this review, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available sources. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths (Å) | C-O (ether), C-N, N-O, C-O (phenol) |

| Key Bond Angles (°) | C-O-C (ether), O-N-O |

| Dihedral Angle | Angle between the two aromatic rings |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties of molecules with high accuracy. For 4-(3-Nitrophenoxy)phenol, DFT calculations can elucidate its fundamental chemical nature.

DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting bond lengths and angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. ijaemr.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. rdd.edu.iq For aromatic compounds like this, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is often associated with the electron-deficient nitrophenyl ring, facilitated by the electron-withdrawing nitro group. researchgate.net This separation suggests a propensity for intramolecular charge transfer upon electronic excitation. researchgate.net

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. ymerdigital.com In this compound, these maps would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen of the hydroxyl group and parts of the aromatic rings, highlighting areas prone to nucleophilic interaction. ymerdigital.com

| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Calculated Energy Gap (eV) |

|---|---|---|---|

| Phenol | -6.5 to -6.0 | -0.7 to -0.5 | 5.3 to 5.8 |

| Nitrophenol | -7.0 to -6.5 | -2.5 to -2.0 | 4.0 to 4.5 |

| This compound (projected) | ~ -6.8 | ~ -2.2 | ~ 4.6 |

The synthesis of diaryl ethers like this compound often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. DFT calculations can model the entire reaction pathway, for instance, the reaction between a phenoxide and a halo-nitroaromatic compound. nih.gov This involves identifying the structures of reactants, intermediates (such as the Meisenheimer complex), transition states, and products. masterorganicchemistry.com

By calculating the Gibbs free energy of each stationary point along the reaction coordinate, a reaction energy profile can be constructed. amazonaws.com The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy of the reaction. researchgate.net Computational studies on similar SNAr reactions show that the process can be either a stepwise mechanism, with a stable intermediate, or a concerted mechanism, depending on the specific reactants and conditions. researchgate.netrsc.org These theoretical predictions are invaluable for understanding reaction kinetics and optimizing synthetic conditions.

Conceptual DFT provides indices that quantify molecular reactivity. nih.gov The global electrophilicity index (ω), calculated from HOMO and LUMO energies, measures the ability of a molecule to accept electrons. researchgate.net For this compound, the nitrophenyl ring, being activated by the electron-withdrawing NO₂ group, would exhibit a high local electrophilicity, making it the primary site for nucleophilic attack in its synthesis. nih.gov

Nucleofugality, or the leaving group ability, is another critical factor in SNAr reactions. Theoretical calculations can assess the stability of the potential leaving group (e.g., a halide ion) and the energy barrier associated with its departure from the intermediate complex. This analysis helps in predicting which reactant would be more suitable for a successful synthesis. The nitro group's presence is crucial as it stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the departure of the nucleofuge. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational landscape, primarily governed by the rotation around the C-O-C ether linkage. rsc.orgnsf.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also powerful for studying intermolecular interactions. researchgate.net By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can observe how solvent molecules arrange around it and calculate properties like the solvation free energy. chemmethod.com These simulations can also model how multiple this compound molecules interact with each other in a condensed phase, providing insights into potential crystal packing or aggregation behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov The methodology involves creating a mathematical model that correlates structural descriptors with a specific property. proquest.com

For this compound and related compounds, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient (log P). tandfonline.comjst.go.jpnih.govnih.gov The process begins with calculating a wide range of molecular descriptors (e.g., topological, geometrical, quantum-chemical) for a set of similar molecules with known experimental data. researchgate.netbiointerfaceresearch.com Statistical methods, such as multiple linear regression, are then used to build a predictive model, which is validated using external test sets to ensure its robustness. acs.org Such models are valuable for screening new derivatives and prioritizing them for synthesis and testing.

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Hydrophobicity | log P (octanol-water partition coefficient) | Toxicity, Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, Antioxidant Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Vapor Pressure |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

Molecular Docking Studies for Ligand-Receptor Interactions (Conceptual Framework)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein or enzyme. nih.govwikipedia.org This method is fundamental in structure-based drug design. jscimedcentral.com

For this compound, a conceptual molecular docking study would involve several key steps. First, a three-dimensional structure of a potential biological target receptor is obtained. Second, the this compound molecule is placed into the receptor's binding site, and various possible binding poses (orientations and conformations) are systematically explored using a search algorithm. ijrar.com

Each pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ijcrt.org The goal is to identify the pose with the most favorable score, which represents the most likely binding mode. ijrar.com Analysis of this predicted complex can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the binding. thieme-connect.comresearchgate.net Docking studies on similar nitrophenyl derivatives have been used to explore their interactions with various enzymes, providing a framework for how this compound could be investigated as a potential biologically active agent. ijrar.commdpi.comchemrxiv.org

Applications in Materials Science and Polymer Chemistry

Precursors for Advanced Functional Polymers

4-(3-Nitrophenoxy)phenol serves as a critical building block for a variety of high-performance polymers. The nitro group can be chemically reduced to an amine, transforming the molecule into a diamine monomer, which is a cornerstone for synthesizing several classes of advanced polymers.

The conversion of this compound into its corresponding amino derivative is a key step for its use in polyimide synthesis. The resulting diamine can be polymerized with various aromatic dianhydrides through a two-step process. vt.edu This process typically involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclization step (either thermal or chemical) to form the final, highly stable polyimide. vt.edu The incorporation of the ether linkage from the original monomer can enhance the processability and solubility of the resulting polyimides without significantly compromising their excellent thermal properties. researchgate.net

In the synthesis of poly(arylene ether)s, the phenolic group of this compound is the reactive site. The synthesis proceeds via nucleophilic aromatic substitution polycondensation. researchgate.net In this reaction, the phenoxide, formed by deprotonating the phenol (B47542) with a base, acts as a nucleophile. It attacks an activated aromatic dihalide, displacing the halide and forming an ether bond, which constitutes the backbone of the polymer. The presence of the nitro group can influence the reactivity and properties of the resulting polymer.

Table 1: Polymer Synthesis Routes Involving this compound Derivatives

| Polymer Type | Precursor from this compound | Co-monomer | Polymerization Method | Key Feature |

| Polyimide | 4-(3-Aminophenoxy)phenol (via nitro reduction) | Aromatic Dianhydride (e.g., PMDA, BTDA) | Two-step poly(amic acid) process | High thermal stability, good solubility. vt.eduresearchgate.net |

| Poly(arylene ether) | This compound | Activated Aromatic Dihalide (e.g., 4,4'-Difluorodiphenyl sulfone) | Nucleophilic Aromatic Substitution | Formation of ether linkages in the polymer backbone. researchgate.net |

Polyimides and poly(arylene ether)s, synthesized from precursors like this compound, are prime examples of high-performance thermoplastics. These materials are sought after in industries like aerospace and electronics for their combination of lightweight, high strength, and excellent thermal stability. core.ac.uk The aromatic rings and ether linkages contributed by the monomer enhance the thermal and oxidative stability of the polymer chains, often resulting in high glass transition temperatures (Tg) and decomposition temperatures exceeding 500°C. researchgate.net

The phenolic functionality of this compound also allows for its use in thermosetting resins. Phenolic resins, such as those based on phenol-formaldehyde, are known for their hardness and thermal resistance but can be brittle. astrj.com Incorporating a molecule like this compound can modify the network structure. Furthermore, it can be used as a component in epoxy resin systems. The phenolic hydroxyl group can react with epoxy groups, integrating the molecule into the cross-linked network of a thermoset adhesive or composite matrix. google.com This can be a strategy to improve properties like toughness and thermal performance in the final cured material. vt.edu

Components in Organic Electronic Devices

The conjugated π-electron systems within this compound make it and its derivatives interesting candidates for use in organic electronics. researchgate.net While not typically used as a primary active material, it can serve as a fundamental building block for more complex molecules designed for specific electronic functions. For instance, related phenoxy-phenol structures have been utilized as components in the fabrication of Organic Light-Emitting Devices (OLEDs). nih.gov The ether linkage provides structural flexibility, while the aromatic units can be part of the charge-transporting pathway. The nitro and phenol groups offer sites for further chemical modification, allowing for the fine-tuning of electronic properties such as the energy levels (HOMO/LUMO) of the final molecule, which is crucial for efficient device performance. researchgate.net

Utilization in Azo Dye Synthesis for Materials Applications (e.g., Photochromic Materials)

The phenolic component of this compound makes it a suitable coupling agent for the synthesis of azo dyes. The synthesis involves the reaction of a diazonium salt with the electron-rich phenol ring in an azo coupling reaction. researchgate.net The phenol's hydroxyl group activates the aromatic ring, directing the coupling to the position ortho to it. The resulting azo compound will contain the characteristic -N=N- chromophore.

The properties of the final dye can be tuned by modifying the substituents on the aromatic rings. The nitro group on the this compound moiety can act as a strong electron-withdrawing group, which can significantly influence the color and electronic properties of the dye. By reducing the nitro group to an amine or replacing it with other functional groups, a wide range of dyes with different absorption spectra and properties can be created. This versatility is valuable for developing materials with specific optical characteristics, including photochromic materials that change color upon exposure to light.

Role in Advanced Synthetic Methodologies and As Building Blocks

Intermediate in the Construction of Complex Organic Architectures

The utility of 4-(3-Nitrophenoxy)phenol as an intermediate stems from the distinct reactivity of its functional groups. The phenolic -OH group is a nucleophile and can readily undergo O-alkylation or O-acylation to extend the molecular framework. Simultaneously, the nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. This resulting amine is a key functional group that opens up a vast number of subsequent reactions, including amidation, diazotization, and participation in cyclization reactions to form nitrogen-containing heterocycles.

This dual functionality is exemplified by the synthesis of related m-aryloxy phenol (B47542) derivatives. For instance, the analogous compound 4-(3-aminophenoxy)phenol has been utilized to create a series of (benzoylaminophenoxy)phenol derivatives which have shown promise as potential anti-prostate cancer agents. nih.gov In another example, a similar diaryl ether, 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile, served as a crucial intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Furthermore, the structural isomer 3-(4-nitrophenoxy)phenol (B3019501) has been identified as a key component in the production of high-performance polyimide resins. nih.gov Polyimides are advanced polymers known for their exceptional thermal stability and mechanical strength, used in aerospace and electronics. This application underscores how the nitrophenoxy phenol scaffold can be polymerized to form large, complex, and functional macromolecular architectures. The synthetic versatility allows for the creation of diverse and complex structures from this core intermediate.

| Precursor Type | Key Transformation | Resulting Complex Architecture | Potential Application |

|---|---|---|---|

| Nitrophenoxy phenol | Nitro reduction to amine, followed by amidation | Substituted (benzoylaminophenoxy)phenols | Therapeutic Agents (e.g., anti-cancer) nih.gov |

| Nitrophenoxy phenol | Polymerization (e.g., after functional group conversion) | Polyimide Resins | Advanced Functional Materials nih.gov |

| Hydroxyphenoxy benzonitrile | Further elaboration of nitrile and phenol groups | Diaryl Ether-based NNRTIs | Antiviral Drugs nih.gov |

Scaffold for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Imidazopyridines)

Heterocyclic compounds form the basis of a vast number of pharmaceuticals, and the pyrazole (B372694) and imidazopyridine cores are considered "privileged scaffolds" due to their frequent appearance in biologically active molecules. nih.govbeilstein-journals.org The structure of this compound is well-suited to serve as a foundational scaffold for the synthesis of these important heterocyclic systems.

Pyrazole Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Synthetic strategies often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Molecules containing a nitrophenyl group are frequently used as precursors in the synthesis of bioactive pyrazoles. For example, novel tetrasubstituted pyrazole derivatives with a nitro substituent on a phenolic ring have been synthesized and investigated for their potential as selective estrogen receptor modulators. nih.gov The synthesis typically involves the reaction of a nitrophenyl-substituted diketone with a substituted hydrazine, leading to the formation of the pyrazole ring. The presence of a p-nitrophenyl moiety attached to a pyrazole scaffold has been linked to significant anti-inflammatory activity. nih.gov

Imidazopyridine Synthesis: Imidazopyridines are fused bicyclic heterocycles that are prevalent in medicinal chemistry. beilstein-journals.org A common synthetic route to the imidazo[4,5-b]pyridine scaffold involves the reductive cyclization of precursors like 2-nitro-3-aminopyridine with aldehydes or ketones. mdpi.com In this type of reaction, the nitro group is reduced to an amine in situ, which then condenses with a carbonyl group to form the imidazole (B134444) ring.

The this compound molecule is a versatile platform for accessing these heterocycles. The nitro group can be reduced to an amine, which can then act as a nucleophile in a cyclization reaction. For instance, the amine derived from this compound could be reacted with a suitable partner to construct a fused heterocyclic ring. The phenolic hydroxyl group provides an additional site for modification, allowing for the introduction of diverse substituents to modulate the biological activity of the final heterocyclic product.

| Heterocycle | General Precursors | Role of Nitrophenyl/Phenol Moiety | Reference |

|---|---|---|---|

| Pyrazole | Nitrophenyl-substituted 1,3-diketones and hydrazines | The nitrophenyl group is a key substituent for biological activity. | nih.govnih.gov |

| Imidazopyridine | Nitro-substituted aminopyridines and carbonyl compounds | The nitro group is a precursor to an amine, which is essential for the ring-forming cyclization. | mdpi.com |

Exploration in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, are highly directional and can guide molecules to spontaneously organize into well-defined, higher-order structures. The functional groups present in this compound make it an excellent candidate for exploration in self-assembling systems.

The key drivers for self-assembly in this molecule are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds with other phenol groups (forming dimers or chains) or with the nitro group of an adjacent molecule.

π-π Stacking: The two aromatic rings (the phenol and the nitrophenyl ring) can interact through π-π stacking. These interactions, where the electron clouds of the rings overlap, help to stabilize the packing of molecules in the solid state or in solution. nih.gov

Other Weak Interactions: The nitro group (-NO2) is a strong hydrogen bond acceptor and can participate in C-H···O interactions. mdpi.com

The interplay of these non-covalent forces can lead to the formation of complex supramolecular architectures. Crystal structure analyses of closely related molecules provide insight into the likely assembly patterns. For example, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals an extensive network of twelve distinct hydrogen bonds and two π-stacking interactions that link the molecules into stacked sheets. mdpi.com Similarly, the crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one shows that molecules are linked by C-H···O contacts to form helical chains, which are then connected by π-π interactions to form layers. nih.gov

Based on these principles, this compound is expected to self-assemble into ordered structures such as tapes, sheets, or three-dimensional networks, driven primarily by hydrogen bonding between the phenol and nitro groups and supplemented by π-π stacking of the aromatic rings. The study of these self-assembling systems is crucial for the development of new materials with tailored properties, such as organic crystals for nonlinear optics or porous frameworks for molecular recognition.

| Functional Group | Type of Non-Covalent Interaction | Potential Supramolecular Motif | Reference |

|---|---|---|---|

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Dimers, Chains, Sheets | mdpi.com |

| Nitro -NO₂ | Hydrogen Bond Acceptor | Cross-linking of hydrogen-bonded chains | mdpi.com |

| Aromatic Rings | π-π Stacking | Stacked columns, Layered structures | nih.govnih.gov |

Environmental Transformation and Fate Academic Perspective

Degradation Pathways in Environmental Compartments

The degradation of 4-(3-Nitrophenoxy)phenol in the environment is primarily governed by its susceptibility to photolysis and hydrolysis, particularly in aqueous systems and soils.

Photolytic degradation is a significant pathway for the transformation of nitroaromatic compounds in the environment, driven by the absorption of ultraviolet (UV) radiation. cdc.gov For this compound, photolysis in aqueous and soil environments is expected to proceed through several mechanisms. The process is initiated by the photo-ionization of the molecule upon exposure to UV light, leading to the formation of a radical cation and a hydrated electron. nih.gov In aqueous solutions, the radical cation can be deprotonated to form a phenoxyl radical. nih.gov

The presence of oxygen can enhance the photodegradation efficiency by reacting with the phenoxyl radical, which can promote the cleavage of the benzene (B151609) ring. nih.gov The primary photochemical reactions likely involve the cleavage of the C-NO2 bond or the ether linkage. The electron-withdrawing nature of the nitro group can make the carbon atom it is attached to susceptible to nucleophilic attack by hydroxyl radicals, which are readily formed in sunlit waters. researchgate.net This can lead to the formation of hydroxylated intermediates. researchgate.netresearchgate.net

The degradation pathway can be summarized in the following steps:

Initial Excitation : Absorption of UV radiation leads to an electronically excited state.

Radical Formation : Formation of radical cations and phenoxyl radicals. nih.gov

Hydroxylation : Attack by hydroxyl radicals on the aromatic rings, leading to the formation of dihydroxynitrobenzenes and other hydroxylated derivatives. researchgate.net

Ring Opening : Subsequent reactions lead to the opening of the aromatic rings, forming short-chain organic acids. researchgate.netmdpi.com

Mineralization : Ultimately, these intermediates are expected to be mineralized to carbon dioxide, water, and inorganic ions like nitrate and ammonium. researchgate.net

In soil, photolytic degradation will be more prominent at the surface. The process can be influenced by the presence of soil organic matter and metal oxides, which can act as photosensitizers or quenchers.

Table 1: Key Intermediates in the Photodegradation of Phenolic Compounds

| Intermediate | Formation Pathway |

|---|---|

| Catechol | Hydroxylation of the phenyl ring mdpi.com |

| Resorcinol | Hydroxylation of the phenyl ring mdpi.com |

| Hydroquinone | Hydroxylation of the phenyl ring mdpi.com |

| Benzoquinone | Oxidation of hydroquinone researchgate.net |

The hydrolytic stability of this compound in aquatic systems is primarily determined by the resilience of the diaryl ether bond. Generally, diaryl ethers are chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions. However, the presence of the electron-withdrawing nitro group can influence the stability of the ether linkage.

Kinetic studies on the hydrolysis of related compounds, such as 4-nitrophenyl phosphate, show that the rate of hydrolysis is pH-dependent. acs.org While the ether bond is more stable than a phosphate ester bond, its hydrolysis would likely be accelerated under extreme pH conditions (acidic or alkaline). The reaction would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on one of the carbon atoms of the ether linkage. Given the stability of the diaryl ether bond, the half-life of this compound due to hydrolysis in fresh water is expected to be long, potentially ranging from days to weeks. cdc.gov In seawater, the presence of various ions might slightly influence the hydrolysis rate. cdc.gov

Biotransformation Pathways and Microbial Metabolism Studies

Biotransformation by microorganisms is a critical process in the environmental degradation of nitroaromatic compounds. jebas.orgresearchgate.net Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov The biotransformation of this compound is expected to follow pathways similar to those observed for other nitrophenols and related compounds.

Two primary initial strategies for microbial degradation are anticipated:

Reductive Pathway : The initial step involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. slideshare.netresearchgate.net This reduction is often carried out by nitroreductases and can occur under both aerobic and anaerobic conditions. slideshare.net The resulting aminophenoxy-phenol would be more amenable to further degradation.

Oxidative Pathway : Under aerobic conditions, microorganisms can initiate degradation by attacking the aromatic ring. This typically involves dioxygenase enzymes that incorporate molecular oxygen, leading to the formation of catechol or substituted catechols. nih.govsemanticscholar.org Subsequently, the catechol ring is cleaved either through an ortho or meta pathway, leading to intermediates that can enter the central metabolic cycles. nih.govresearchgate.net

The ether linkage can also be a target for microbial enzymes. Etherases are known to cleave ether bonds, which in this case would yield 3-nitrophenol and phenol (B47542). These individual phenolic compounds can then be degraded through established pathways. researchgate.net

Table 2: Potential Microbial Degradation Pathways for this compound

| Pathway | Key Enzymes | Initial Products |

|---|---|---|

| Nitroreduction | Nitroreductases | 4-(3-Aminophenoxy)phenol |

| Dioxygenation | Dioxygenases | Catechol derivatives |

The complete mineralization of this compound through these pathways would ultimately produce carbon dioxide, water, and inorganic nitrogen. researchgate.net

Mechanistic Insights into Environmental Persistence and Mobility

The environmental persistence of this compound is influenced by its chemical structure. The nitro group makes the compound recalcitrant to oxidative degradation due to its electron-withdrawing nature. researchgate.netnih.gov This recalcitrance contributes to its persistence in the environment. researchgate.net The stability of the diaryl ether bond further enhances its persistence.

The interaction of phenolic compounds with transition metal oxides in soil and sediment can lead to the formation of phenoxy-type environmental persistent free radicals (EPFRs). nih.gov These radicals can have long lifetimes and contribute to the long-term toxicity of the contaminated site.

The mobility of this compound in the environment is governed by its water solubility, soil adsorption characteristics, and volatility. As a phenolic compound, it is expected to have moderate water solubility. Its potential to ionize at environmental pH values will affect its mobility in water. In soil, it is likely to adsorb to organic matter and clay particles, which would reduce its mobility. The persistence of nitrophenols in the environment is indicated by their atmospheric half-lives, which are estimated to be between 3 and 18 days. cdc.gov In soil, the half-life of related compounds like 4-nitrophenol (B140041) can range from a few days in topsoil to over a month in subsoils. cdc.gov

Remediation Strategies for Nitroaromatic Pollutants (Fundamental Chemical Approaches)

Several fundamental chemical approaches are available for the remediation of water and soil contaminated with nitroaromatic pollutants like this compound. These methods aim to either degrade the pollutant into less harmful substances or to remove it from the environmental matrix.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for the degradation of recalcitrant organic compounds. researchgate.netnih.govsszp.eu These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. asianpubs.org Common AOPs include:

Ozonation (O3) : Ozone can directly react with the aromatic rings or decompose to form hydroxyl radicals. nih.gov

UV/H2O2 : The photolysis of hydrogen peroxide (H2O2) with UV light generates hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Processes : These processes use a mixture of hydrogen peroxide and iron salts (Fe²⁺ or Fe³⁺) to produce hydroxyl radicals. researchgate.netasianpubs.org The photo-Fenton process is enhanced by UV light. asianpubs.org

Table 3: Comparison of Advanced Oxidation Processes for Phenol Degradation

| AOP Method | Advantages | Disadvantages |

|---|---|---|

| Ozonation | High oxidation potential | High cost, potential for bromate formation |

| UV/H2O2 | No sludge formation | Requires UV-transparent water, H2O2 cost |

Catalytic Reduction: Another promising approach is the catalytic reduction of the nitro group to an amino group. This transformation significantly reduces the toxicity of the compound. jsynthchem.com The resulting amino-aromatic compounds are often more biodegradable. researchgate.net

Zero-Valent Iron (ZVI) : ZVI has been shown to be effective in the reduction of nitroaromatic compounds in groundwater. mdpi.com

Noble Metal Catalysts : Catalysts based on palladium (Pd), platinum (Pt), or silver (Ag) can efficiently catalyze the reduction of nitro groups using a reducing agent like sodium borohydride (B1222165) or hydrogen gas. mdpi.com The reaction often proceeds through nitrosobenzene and phenylhydroxylamine intermediates.

These fundamental chemical approaches offer viable options for the remediation of sites contaminated with this compound and other nitroaromatic pollutants. The choice of a specific technology depends on factors such as the concentration of the pollutant, the environmental matrix, and cost considerations.

Q & A

Q. Methodological Answer :

- NMR :

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹, asymmetric stretch) and phenolic -OH (~3300 cm⁻¹) .

- MS : Molecular ion peak [M+H]⁺ at m/z 247.1 (calculated for C₁₂H₈N₂O₄) .

What preliminary toxicity screening methods are recommended for this compound?

Q. Methodological Answer :

- In vitro assays : Use HepG2 or HEK293 cells for cytotoxicity (MTT assay, IC₅₀ determination) .

- Ames test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 ± metabolic activation .

- Acute toxicity : OECD Guideline 423 for oral/dermal exposure in rodents (LD₅₀ estimation) .

Advanced Research Questions

How can researchers resolve contradictions in toxicokinetic data between animal models and human cell lines?

Q. Methodological Answer :

- Interspecies scaling : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., cytochrome P450 isoforms) .

- Biomarker identification : Quantify nitro-reduced metabolites (e.g., 4-aminophenol) in plasma via LC-MS/MS to track human-specific pathways .

- Placental transfer studies : Employ ex vivo human placental perfusion models with radiolabeled ⁴C-4-(3-Nitrophenoxy)phenol to assess fetal exposure .

What strategies address conflicting reactivity data in nitro-phenolic compounds under varying pH?

Q. Methodological Answer :

- pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation (λmax ~400 nm for nitroaromatics).

- Acidic conditions : Nitro group protonation increases electrophilicity, enhancing hydrolysis.

- Alkaline conditions : Phenolic deprotonation promotes oxidation to quinones .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. Methodological Answer :

- Analog synthesis : Modify substituents (e.g., nitro position, phenolic -OH protection) and test against E. coli and S. aureus .

- Molecular docking : Target bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; validate with MIC assays .

- SAR Table :

| Derivative | MIC (μg/mL) | LogP |

|---|---|---|

| Parent | 32 | 2.1 |

| 3-Nitro | 16 | 2.5 |

| Methoxy | >64 | 1.8 |

What methodologies quantify environmental degradation products of this compound?

Q. Methodological Answer :

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution; analyze by HPLC-MS for nitroso or aminophenol derivatives .

- Microbial degradation : Incubate with Pseudomonas spp. and monitor via GC-MS for cleavage products (e.g., catechol) .

- Advanced oxidation : Use •OH radicals (Fenton’s reagent) to assess mineralization efficiency (TOC analysis) .

Data Contradiction Analysis

How to reconcile discrepancies between in vitro and in vivo genotoxicity results?

Q. Methodological Answer :

- Metabolic activation : S9 liver fractions in vitro may not replicate in vivo metabolism. Use transgenic rodent models (e.g., gpt delta mice) to detect mutations in target organs .

- Dose extrapolation : Apply benchmark dose (BMD) modeling to align in vitro concentrations with realistic exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.